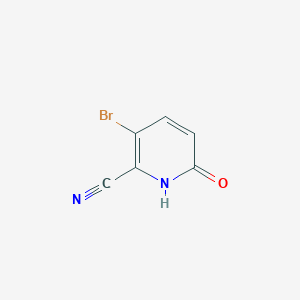

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQPGYCCQXLCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186637-40-0 | |

| Record name | 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS No. 1186637-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including the confirmed CAS number 1186637-40-0, and delves into its synthesis, spectroscopic characterization, and established reactivity. Furthermore, this guide explores the compound's significance as a versatile scaffold in the design and development of novel therapeutic agents, supported by insights into the broader class of cyanopyridone derivatives.

Introduction: The Significance of the Cyanopyridone Scaffold

The 2-pyridone ring is a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] The incorporation of a cyano group at the 3-position and a bromine atom at the 5-position of the 6-oxo-1,6-dihydropyridine core, as seen in this compound, creates a highly versatile and reactive scaffold. The electron-withdrawing nature of the cyano and bromo substituents, combined with the hydrogen bonding capabilities of the pyridone ring, makes this class of compounds particularly attractive for interacting with biological targets.[3]

Derivatives of the dihydropyridine core have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3] The nitrile functional group itself is a key pharmacophore in a variety of approved drugs, often acting as a bioisostere for hydroxyl or carboxyl groups and participating in crucial hydrogen bonding interactions within enzyme active sites.

This guide will focus specifically on this compound, providing the foundational knowledge necessary for its effective utilization in research and drug discovery programs.

Chemical Identity and Properties

CAS Number: 1186637-40-0[4]

| Property | Value | Source |

| Molecular Formula | C6H3BrN2O | [5] |

| Molecular Weight | 199.00 g/mol | [5] |

| IUPAC Name | This compound | |

| Appearance | White to light yellow powder or solid | |

| Storage | Sealed in dry, Room Temperature | [5] |

Synthesis and Mechanistic Considerations

A common and effective approach is the multicomponent reaction involving an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a ketone or enolate equivalent, often in the presence of a base catalyst like piperidine or ammonium acetate.

Generalized Synthetic Workflow for 2-Oxo-1,2-dihydropyridine-3-carbonitriles

The following diagram illustrates a plausible synthetic pathway for related cyanopyridone structures, which could be adapted for the synthesis of the title compound.

Caption: Generalized workflow for the synthesis of 2-pyridone scaffolds.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, predicted data and the analysis of similar structures provide a reliable basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyridine ring will appear as doublets or multiplets in the aromatic region. The N-H proton of the pyridone tautomer will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbons in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbonyl carbon of the pyridone will be significantly downfield. The brominated carbon and the other aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyridone.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ characteristic of the pyridone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex heterocyclic systems. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Key Reaction Pathways

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2-pyridones [bristol.ac.uk]

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile molecular weight

An In-depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyridone core, a bromine atom, and a nitrile group makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, detailed methods for spectroscopic characterization, and an exploration of its applications as a strategic intermediate in the development of novel therapeutics. The methodologies and insights presented herein are grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with its key properties consolidated from chemical supplier databases and computational predictions. The presence of the bromine atom provides a handle for cross-coupling reactions, the nitrile group can be hydrolyzed or reduced, and the pyridone ring offers sites for N-alkylation and other modifications.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1186637-40-0 | [1][2][3] |

| Molecular Formula | C₆H₃BrN₂O | [1][2][4] |

| Molecular Weight | 199.01 g/mol | [1] |

| Monoisotopic Mass | 197.94289 Da | [4] |

| SMILES | N#CC1=C(Br)C=CC(N1)=O | [1] |

| InChI Key | KWQPGYCCQXLCIZ-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8 °C, Sealed in a dry environment | [1][2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable pyridone precursor. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield, avoiding unwanted side reactions.

Recommended Synthetic Protocol

This protocol describes the synthesis via bromination of 2-hydroxy-6-oxo-1,6-dihydropyridine (a tautomeric form of the pyridone).

Objective: To regioselectively introduce a bromine atom at the C3 position of the pyridone ring.

Materials:

-

6-Oxo-1,6-dihydropyridine-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Nitrogen gas (N₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.

-

Initiation: Begin stirring the solution under a nitrogen atmosphere at room temperature.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes. The addition of NBS is done carefully to control the reaction exotherm. NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which enhances regioselectivity.

-

Reaction Progression: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Cool the mixture to room temperature and quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

-

Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. Partition the resulting residue between ethyl acetate and water.

-

Extraction & Washing: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes any acidic byproducts.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Validation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 6.5-8.0 ppm), one broad singlet for the N-H proton (δ > 10 ppm). | The two protons on the pyridine ring are in different chemical environments and will show coupling to each other. The N-H proton is exchangeable and often appears as a broad signal. |

| ¹³C NMR | Six distinct carbon signals, including a signal for the nitrile carbon (C≡N) around δ 115-120 ppm and a carbonyl carbon (C=O) signal around δ 160-170 ppm. | Confirms the presence of all six unique carbon atoms in the molecule, including the key functional groups. |

| Mass Spec (ESI) | A pair of molecular ion peaks [M+H]⁺ and [M+H+2]⁺ with an approximate 1:1 intensity ratio. | This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom in the molecule. |

| FT-IR | Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and C=O stretching (~1650 cm⁻¹). | Provides confirmation of the key functional groups present in the final structure. |

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing diverse molecular libraries. Its structural motifs are found in numerous biologically active compounds. The dihydropyridine core is considered a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[5]

Compounds with a similar pyridone scaffold have demonstrated significant potential in biological applications, including antimicrobial and anticancer activities.[6] The mechanism of action for related structures is often attributed to the disruption of bacterial cell wall synthesis or interference with key metabolic pathways.[6]

The strategic placement of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at the C3 position. This functional handle is crucial for structure-activity relationship (SAR) studies.

Role as a Chemical Building Block

Caption: Utility as a scaffold for diverse chemical modifications.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302).[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[1]

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] This minimizes degradation from moisture and atmospheric contaminants.

References

- Arctom Scientific. CAS NO. 1186637-40-0 | this compound. [Link]

- Douglas, J. T., et al. Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Journal of the American Chemical Society, 2019. [Link]

- PubChemLite. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridone Core

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1][2] These structures are integral to numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[1][3] The unique electronic and structural features of the pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing novel therapeutic agents and functional materials.[4]

This technical guide focuses on a particularly valuable derivative: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile . The strategic placement of the bromo, cyano, and oxo functionalities on the dihydropyridine ring provides a rich platform for a wide array of chemical transformations, making it a highly sought-after intermediate in synthetic organic chemistry. This document will provide a comprehensive overview of its chemical structure, plausible synthetic strategies based on established methodologies for related compounds, expected reactivity, and potential applications, with a focus on providing actionable insights for researchers in the field.

I. Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₃BrN₂O.[5] Its structure is characterized by a dihydropyridine ring bearing a bromine atom at the 3-position, a cyano group at the 2-position, and a carbonyl group at the 6-position, leading to the pyridone tautomer.

Structural Features:

-

Pyridone Tautomerism: The 6-oxo group indicates that the molecule exists predominantly in the pyridone (lactam) form rather than its aromatic 6-hydroxypyridine (lactim) tautomer. This tautomeric preference is a well-established characteristic of 2- and 4-hydroxypyridines.[4]

-

Electron-Withdrawing Groups: The presence of both a bromo and a cyano group, which are strong electron-withdrawing groups, significantly influences the electron density of the pyridine ring, impacting its reactivity.

-

Reactive Sites: The molecule possesses several reactive sites: the bromine atom is susceptible to substitution and cross-coupling reactions, the cyano group can undergo hydrolysis or be used in cycloaddition reactions, and the N-H of the pyridone can be alkylated or acylated.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1186637-40-0 | [6] |

| Molecular Formula | C₆H₃BrN₂O | [5] |

| Molecular Weight | 199.01 g/mol | [7] |

| Appearance | Expected to be a solid | Inferred |

| SMILES | C1=CC(=O)NC(=C1Br)C#N | [5] |

| InChI | InChI=1S/C6H3BrN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) | [5] |

II. Synthetic Methodologies: A Guided Approach

Proposed Synthetic Pathway: A Multicomponent Approach

A plausible and efficient route to this compound involves a one-pot, multi-component reaction. This strategy is widely employed for the synthesis of highly functionalized pyridones due to its operational simplicity and high atom economy.[8]

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on analogous syntheses of related 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting aldehyde (e.g., an acetaldehyde equivalent), an active methylene nitrile such as malononitrile or a brominated equivalent, and ethyl cyanoacetate or cyanoacetamide.

-

Add a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

-

Add a catalytic amount of a base, such as ammonium acetate or piperidine.

Causality Behind Choices:

-

Ammonium acetate/piperidine: These bases are commonly used to catalyze the Knoevenagel condensation, which is the initial step of the reaction cascade, and also facilitate the subsequent cyclization and aromatization steps.

-

Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the proton transfer steps involved in the reaction mechanism.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Self-Validation:

-

The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The expected spectroscopic data would include characteristic peaks for the pyridone ring protons, the nitrile group (around 2220 cm⁻¹ in IR), and the carbonyl group (around 1650 cm⁻¹ in IR).

III. Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it a versatile platform for further chemical modifications. The reactivity of each functional group can be selectively addressed to generate a diverse library of derivatives.

Caption: Key reaction pathways for derivatization.

Reactions at the Bromine Atom (C3-Position)

The bromine atom at the C3 position is a prime site for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a common strategy in drug discovery to explore structure-activity relationships (SAR).

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system can be used to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a variety of amine functionalities.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for bromo-pyridines compared to their chloro- or fluoro-analogs, under forcing conditions or with highly activated nucleophiles, direct substitution of the bromine may be possible.

Reactions at the Pyridone Nitrogen (N1-Position)

The nitrogen atom of the pyridone ring is nucleophilic and can be readily alkylated or acylated.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃, NaH) will introduce an alkyl group on the nitrogen.

-

N-Arylation: Ullmann or Buchwald-Hartwig coupling conditions can be employed to introduce aryl or heteroaryl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N-acylpyridone.

Reactions of the Cyano Group (C2-Position)

The cyano group is a versatile functional handle that can be transformed into other functionalities.

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid or a primary amide, respectively.

-

Reduction: Reduction with reducing agents like LiAlH₄ or catalytic hydrogenation can yield a primary amine.

-

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles.

IV. Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound have not been extensively reported, the broader class of 2-pyridone derivatives are known to exhibit a wide range of pharmacological effects.[1][3] This makes our target molecule a highly attractive starting point for the development of new therapeutic agents.

Potential Therapeutic Areas:

-

Oncology: Many substituted pyridones have demonstrated potent anticancer activity.[8] The ability to rapidly generate a library of derivatives from this compound would be highly valuable for screening against various cancer cell lines and kinase targets.

-

Infectious Diseases: The 2-pyridone scaffold is found in numerous compounds with antibacterial and antifungal properties.[1] Derivatization of the core structure could lead to the discovery of novel antimicrobial agents.

-

Inflammation and Immunology: Certain pyridone derivatives have shown anti-inflammatory activity.[3]

-

Neuroscience: The pyridine ring is a common feature in centrally active drugs, and derivatives of this scaffold could be explored for their potential in treating neurological disorders.

The strategic functionalization of this compound allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.

V. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Summary (Based on supplier information):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While specific data for this compound is limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Researchers and drug development professionals can leverage the insights provided herein to unlock the full potential of this promising scaffold in their quest for novel therapeutics and functional materials.

References

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. [Link]

- Pyridones in drug discovery: Recent advances. (n.d.).

- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). PubMed. [Link]

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv

- Selected N‐substituted 2‐pyridones with biological activity. (n.d.).

- Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

- Mastering Organic Synthesis: The Versatility of 3-Bromo-2-cyanopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (n.d.).

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.).

- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). ACS Omega. [Link]

- 3-Bromo-2-cyanopyridine: Your Key to Advanced Chemical Synthesis. (n.d.). Autech Industry Co.,Ltd. [Link]

- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (n.d.).

- On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.).

- 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. [Link]

- This compound. (n.d.). PubChem. [Link]

- Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (2019). Chemistry Central Journal. [Link]

- How to synthesizer of 3-hydroxy pyridine? (n.d.).

- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry. [Link]

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.).

- The preparation of 2-amino-3-cyano pyridines. (n.d.).

- 3-Bromo-2-cyanopyridine 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

- Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. (n.d.).

- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)

- 3-Bromopyridine. (n.d.). Wikipedia. [Link]

- Synthetic method for 3-bromopyridine. (n.d.).

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. 1780045-62-6|5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its analysis by synthesizing theoretical principles, discussing the influence of its structural motifs, and providing detailed, field-proven protocols for empirical solubility determination. We will explore the distinction between kinetic and thermodynamic solubility, outline the industry-standard shake-flask method, and discuss the impact of pH and solid-state properties on the dissolution of this compound. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, enabling a proactive and scientifically grounded approach to formulation and candidate selection.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of success. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic oral bioavailability, challenges in formulating parenteral dosage forms, and unreliable results in high-throughput screening assays.[1]

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions and for possessing favorable drug-like properties.[2][3][4] The specific compound of interest, this compound, incorporates several functional groups that modulate its physicochemical profile. The pyridinone ring itself, existing predominantly in the lactam form, offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can enhance interactions with water.[4][5] However, the molecule's overall flat, aromatic character, coupled with the lipophilic bromine atom and the nitrile group, introduces a complex interplay of forces that govern its solubility.

This guide will deconstruct the factors influencing the solubility of this molecule and provide the necessary protocols to accurately quantify it, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental solubility studies.

Core Molecular Characteristics

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1186637-40-0 | Chemical Vendor Data |

| Molecular Formula | C₆H₃BrN₂O | Chemical Vendor Data |

| Molecular Weight | 199.00 g/mol | Chemical Vendor Data |

| Predicted XlogP | 0.5 | PubChem |

| Predicted pKa | Acidic proton (N-H) expected. The related 3-Bromo-2-cyanopyridine has a predicted pKa of -2.68 for the pyridine nitrogen, indicating it is not basic.[6] | Analog Data[6] |

Structural Analysis and Solubility Rationale

The solubility of this compound is governed by a balance of hydrophilic and hydrophobic contributions from its functional groups.

-

Pyridinone Core: This is the primary hydrophilic driver. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates interaction with polar solvents like water.[3][5]

-

Bromo Substituent: The bromine atom at the 3-position significantly increases the molecular weight and volume, while also adding lipophilic character. This is expected to decrease aqueous solubility compared to the non-brominated parent structure.

-

Nitrile Group: The cyano group (-C≡N) is polar and can act as a hydrogen bond acceptor, which may offer a modest positive contribution to aqueous solubility.

-

Acidity/Basicity: The pyridinone N-H proton is weakly acidic. The predicted pKa of the pyridine nitrogen in the related 3-bromo-2-cyanopyridine is highly acidic (-2.68), meaning the ring nitrogen is extremely unlikely to be protonated under physiological conditions.[6] Therefore, the compound should be treated as a weak acid. Its solubility is expected to be minimal at low pH and to increase as the pH rises above its pKa, leading to the formation of the more soluble anionic species.

-

Crystal Lattice Energy: As a planar, heteroaromatic molecule capable of hydrogen bonding, it is likely to form a stable, crystalline solid with significant lattice energy. This energy must be overcome by solvation energy for dissolution to occur, suggesting that the thermodynamic solubility may be limited.[7][8] The parent compound, 2-Oxo-1,2-dihydropyridine-3-carbonitrile, is described as having low water solubility.[9]

Based on this analysis, this compound is predicted to be a poorly to moderately soluble compound in aqueous media at neutral pH.

Experimental Determination of Solubility: A Methodological Guide

Accurate experimental measurement is the only definitive way to characterize a compound's solubility. A crucial distinction must be made between thermodynamic and kinetic solubility, as they represent different phenomena and are relevant at different stages of drug development.[6][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the dissolved and solid states are in equilibrium.[10][11] It is a critical parameter for pre-formulation and is typically measured using the shake-flask method.[12]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a high-concentration organic stock (e.g., DMSO).[9][11] It is a high-throughput method used in early discovery to flag potential solubility issues.

Core Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, considered the "gold standard" for determining equilibrium solubility.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology:

-

Preparation of Solvents:

-

Prepare a set of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by ICH and WHO guidelines for Biopharmaceutics Classification System (BCS) studies. Use pharmacopeial-grade reagents.

-

For non-aqueous solubility, use HPLC-grade solvents (e.g., Ethanol, Acetonitrile, DMSO).

-

-

Sample Preparation:

-

Add an excess of solid this compound to a series of clear glass vials. A common starting point is 2-5 mg of solid per 1 mL of solvent. It is critical to ensure a visible excess of solid remains at the end of the experiment.[12]

-

Accurately pipette the desired volume of each solvent into the corresponding vials.

-

Run each condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator bath set to a constant temperature (typically 25°C for physicochemical characterization or 37°C for biorelevant studies).

-

Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard. For crystalline compounds with low solubility, 72 hours may be necessary. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment for approximately 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. Causality Note: This step is critical to separate the dissolved fraction from the solid. The choice of a low-binding filter material is essential to prevent loss of the analyte due to adsorption.

-

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at a known concentration.

-

Create a multi-point calibration curve by making serial dilutions of the stock solution into the mobile phase that will be used for analysis.

-

Dilute the filtered sample (filtrate) with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method.

-

Calculate the concentration of the compound in the original filtrate using the calibration curve and accounting for the dilution factor. This value is the thermodynamic solubility.

-

-

Final pH Measurement and Solid-State Analysis:

-

Measure the pH of the remaining suspension in each vial to confirm the final pH at equilibrium, as it can be altered by the dissolution of an acidic or basic compound.[12]

-

(Optional but recommended) Recover the remaining solid, dry it, and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any solution-mediated phase transformations to a more stable, less soluble polymorph.[7][10]

-

Safety and Handling of Brominated Compounds

Trustworthiness in any protocol requires a robust safety framework. Brominated organic compounds warrant careful handling.

-

Engineering Controls: Always handle solid this compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

-

Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Based on its structural features, the compound is anticipated to be a weak acid with limited aqueous solubility, a characteristic that must be precisely quantified for effective drug development. The detailed shake-flask protocol presented herein offers a reliable and authoritative method for obtaining the critical thermodynamic solubility data needed for lead optimization and pre-formulation activities.

For drug development professionals, accurately determining the pH-solubility profile is an indispensable next step. This data will be crucial for predicting oral absorption, guiding salt selection strategies, and developing enabling formulations such as amorphous solid dispersions if required. By adhering to the rigorous scientific principles and methodologies outlined in this guide, researchers can confidently characterize this and other novel chemical entities, paving the way for the successful development of new medicines.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-650.

- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

- Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2006). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 6(7), 1674-1683.

- Traube, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Suarez, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease.

- ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- PubMed. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- USP-NF. (2013).

- ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- ACS Publications. (n.d.). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.

- Semeraro, A., et al. (2015). Relative solubility of different crystal forms as a function of thermodynamic stability. Journal of Pharmaceutical Sciences, 104(6), 1971-1980.

- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- USP-NF. (2016). <1236> Solubility Measurements.

- Slideshare. (2013).

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Trajkovic-Jolevska, S., & Kapetanovska-Kitanovska, D. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(1), 9-18.

- AAT Bioquest. (2022). What factors affect solubility?.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Murshedkav, T. (2014). Effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. University of the Pacific.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube.

- ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- GeeksforGeeks. (2021). Factors affecting Solubility.

- Rutgers University. (n.d.). Bromine Safety SOP.

- YouTube. (2024).

- University of California, Santa Barbara. (n.d.).

- World Health Organization. (2018).

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments.

- European Medicines Agency. (2020).

- International Council for Harmonisation. (2019).

- ResearchGate. (2025).

Sources

- 1. 1187433-45-9|6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 55758-02-6 CAS MSDS (3-Bromo-2-cyanopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (56304-74-6) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: An In-depth Technical Guide

Introduction

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyridinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1] The presence of a bromine atom, a cyano group, and the pyridinone tautomer introduces a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Accurate structural elucidation and characterization are paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and definitive means to confirm the molecular structure, purity, and electronic properties of synthesized compounds. This guide offers a detailed exploration of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₆H₃BrN₂O, presents several key features that will dictate its spectroscopic signature:

-

Pyridinone Ring: A six-membered aromatic ring containing a nitrogen atom and a carbonyl group. The tautomeric equilibrium between the keto (oxo) and enol (hydroxy) forms is a crucial aspect, with the oxo form generally predominating in the solid state and in many solvents.

-

Electron-Withdrawing Groups: The bromine atom and the cyano group are strongly electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra.

-

Protons on the Ring: The dihydropyridine ring possesses two protons, the chemical environment of which will be distinct and readily identifiable in the ¹H NMR spectrum.

-

N-H Proton: The proton on the nitrogen atom of the pyridinone ring will exhibit characteristic chemical shift and exchange properties.

Below is a diagram illustrating the logical relationship between the structural features and the expected spectroscopic data.

Caption: Correlation of molecular features with expected spectroscopic signals.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal.

Expected Mass Spectral Data

The monoisotopic mass of C₆H₃BrN₂O is 197.9429 g/mol . A key feature to expect in the mass spectrum is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two major peaks for the molecular ion, separated by 2 m/z units and of nearly equal intensity.

| Adduct Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 198.9502 | 200.9482 |

| [M+Na]⁺ | 220.9321 | 222.9301 |

| [M-H]⁻ | 196.9356 | 198.9336 |

Data based on predicted values from PubChem.[1][2]

Interpretation

The observation of the characteristic bromine isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule. The detection of adducts with common ions like H⁺ and Na⁺ in positive ion mode, or the deprotonated molecule in negative ion mode, serves to confirm the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

Caption: Workflow for ESI-Mass Spectrometry.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[3]

-

Dilution: Further dilute this stock solution to a final concentration of about 10 µg/mL.[3]

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, N-H, and cyano groups.

Expected IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch | ~2220 | Strong |

| C=O Stretch | ~1650 | Strong |

| C=C/C=N Stretch | 1550 - 1600 | Medium-Strong |

Interpretation

-

N-H Stretch: The broad absorption in the region of 3100-3400 cm⁻¹ is characteristic of the N-H bond in the pyridinone ring, likely broadened due to hydrogen bonding in the solid state.

-

C≡N Stretch: A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the cyano group.

-

C=O Stretch: A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in the pyridinone ring. Its exact position can be influenced by conjugation and hydrogen bonding.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

Caption: Workflow for ATR-FTIR Spectroscopy.

-

Sample Preparation: No extensive sample preparation is required for the ATR method. A small amount of the solid compound is sufficient. For the KBr method, grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet.[2]

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Place the solid sample on the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms in this compound.

Expected ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals for the two aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, cyano, and carbonyl groups. A suitable solvent would be DMSO-d₆, which can effectively dissolve the compound and has a well-defined residual solvent peak for referencing.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 11.0 - 13.0 | Broad Singlet | - |

| H-4 | 7.5 - 8.0 | Doublet | ~8-9 |

| H-5 | 6.5 - 7.0 | Doublet | ~8-9 |

Interpretation of ¹H NMR

-

N-H Proton: The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent, appearing as a broad singlet at a very downfield chemical shift.

-

Aromatic Protons: The two protons on the pyridine ring, H-4 and H-5, will appear as doublets due to coupling with each other. H-4 is expected to be at a more downfield chemical shift than H-5 due to its proximity to the electron-withdrawing cyano and bromo groups.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C-6) | 160 - 170 |

| C-Br (C-3) | 95 - 105 |

| C-CN (C-2) | 110 - 120 |

| C≡N | 115 - 125 |

| C-4 | 135 - 145 |

| C-5 | 110 - 120 |

Interpretation of ¹³C NMR

-

Carbonyl Carbon (C-6): The carbonyl carbon will be the most deshielded, appearing at the lowest field (highest ppm).

-

Carbons Attached to Heteroatoms (C-2, C-3): The carbons directly attached to the bromine and the cyano group will have their chemical shifts significantly influenced by these substituents.

-

Cyano Carbon: The carbon of the cyano group will appear in the characteristic region for nitriles.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Spectroscopy.

-

Sample Preparation: Dissolve an appropriate amount of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Conclusion

The comprehensive spectroscopic analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous confirmation of its molecular structure. The expected data, based on the known effects of the constituent functional groups and analysis of similar structures, offers a clear roadmap for the characterization of this and related pyridinone derivatives. These techniques, when used in concert, are indispensable tools for ensuring the identity, purity, and structural integrity of compounds in the demanding field of drug discovery and development.

References

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PubChem. (n.d.). This compound.

- MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.

- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

Foreword: The Strategic Value of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. These scaffolds serve as the foundational architecture for a vast array of biologically active molecules. Among these, the pyridone core is a "privileged structure," recognized for its ability to interact with a multitude of biological targets.[1] The title compound, this compound, represents a particularly valuable intermediate. Its trifunctional nature—a nucleophilic/basic pyridone nitrogen, an electrophilic carbon bearing a bromine atom suitable for cross-coupling reactions, and a cyano group that can be further elaborated or act as a key electronic feature—renders it a powerful building block for combinatorial chemistry and lead optimization campaigns. This guide provides a detailed, experience-driven perspective on the synthesis of this key intermediate, focusing on the underlying chemical principles and a robust, reproducible protocol.

Molecular Profile and Physicochemical Properties

A thorough understanding of the target molecule's properties is the bedrock of any synthetic endeavor, informing choices in reaction conditions, purification, and analytical characterization.

-

Compound Name: this compound

-

Alternate Name: 3-Bromo-6-hydroxypyridine-2-carbonitrile

-

Molecular Formula: C₆H₃BrN₂O[4]

Table 1: Key Physicochemical and Predicted Spectrometric Data

| Property | Value | Source |

| Monoisotopic Mass | 197.94289 Da | PubChem[4] |

| XlogP (predicted) | 0.5 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Predicted [M+H]⁺ (m/z) | 198.95017 | PubChem[4] |

| Predicted [M-H]⁻ (m/z) | 196.93561 | PubChem[4] |

Strategic Synthesis: The Path of Direct Bromination

While multiple synthetic routes to substituted pyridones exist, including multi-component cyclizations, the most direct and efficient strategy for preparing the title compound is the selective bromination of a readily available precursor.[6][7][8] This approach leverages the inherent electronic properties of the 6-oxo-1,6-dihydropyridine-2-carbonitrile starting material.

Mechanistic Rationale and Causality

The 6-pyridone ring exists in tautomeric equilibrium with its 6-hydroxypyridine form. In either form, the ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl/oxo group at C6 and the nitrogen atom are powerful ortho-, para-directing activators. The cyano group at C2 is a deactivating meta-director. The cumulative electronic effect strongly directs incoming electrophiles to the C3 and C5 positions.

Our chosen electrophile is N-Bromosuccinimide (NBS). This choice is deliberate:

-

Expertise & Experience: While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and side reactions. NBS is a solid, crystalline source of electrophilic bromine that is safer to handle and allows for more controlled, stoichiometric reactions. It provides a consistent, low concentration of Br⁺ (or its equivalent), minimizing undesired byproducts.

-

Trustworthiness: The reaction is self-validating. The consumption of the starting material and the appearance of a new, less polar spot can be easily monitored by Thin Layer Chromatography (TLC), providing a clear endpoint for the reaction.

The workflow is designed for efficiency and purity, moving from the precursor to the final product via a single, high-yielding transformation.

Caption: High-level overview of the synthetic transformation.

Field-Proven Experimental Protocol

This protocol is detailed to ensure reproducibility. Each step is accompanied by an explanation of its purpose, reflecting a self-validating experimental design.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 6-Oxo-1,6-dihydropyridine-2-carbonitrile | 4241-27-4 | 120.10 | 1.20 g | 10.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g | 10.5 | 1.05 |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 40 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | - | ~100 mL | - | - |

| Deionized Water | - | - | ~100 mL | - | - |

| Ethyl Acetate | 141-78-6 | - | As needed | - | - |

| Hexanes | 110-54-3 | - | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.20 g, 10.0 mmol).

-

Causality: The reaction is performed in a standard flask suitable for the volume and subsequent heating.

-

-

Dissolution: Add glacial acetic acid (40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. A gentle warming to 40-50 °C may be required.

-

Causality: Acetic acid serves as a polar protic solvent that readily dissolves both the substrate and NBS, facilitating a homogeneous reaction. It can also participate in the reaction mechanism by stabilizing intermediates.

-

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (1.87 g, 10.5 mmol).

-

Causality: A slight excess (1.05 eq.) of NBS is used to ensure complete consumption of the starting material, compensating for any potential degradation of the reagent.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath and stir for 2-4 hours.

-

Trustworthiness: The reaction progress must be monitored every 30-60 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material is relatively polar, while the brominated product will have a higher Rf value (be less polar). The reaction is complete when the starting material spot is no longer visible by TLC.

-

-

Work-up - Quenching and Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate should form.

-

Causality: Pouring the acidic reaction mixture into water precipitates the organic product, which is poorly soluble in water, while the succinimide byproduct and unreacted NBS remain in the aqueous phase.

-

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual acetic acid and succinimide.

-

Causality: Filtration is the most efficient method for isolating a solid product from a large volume of liquid. Washing is critical for removing water-soluble impurities.

-

-

Purification: Air-dry the crude solid. For enhanced purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography if necessary. The crude product is often of sufficient purity for subsequent steps.

-

Causality: Recrystallization is a robust technique for purifying crystalline solids. The choice of solvent is critical and must be determined empirically to maximize yield and purity.

-

Reaction Mechanism Visualization

The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The electron-rich pyridone ring acts as the nucleophile.

Caption: Key steps in the electrophilic substitution pathway.

Authoritative Grounding and Safety

All chemicals should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Avoid inhalation of dust and contact with skin.

-

Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with care.

The synthesis of related cyanopyridines and their subsequent functionalization are well-documented procedures in organic chemistry literature, providing a strong foundation for the described protocol.[9][10] The manipulation of substituted pyridones, including halogenation, is a standard transformation.[11][12]

Conclusion and Future Directions

The protocol described herein provides a reliable and efficient pathway for the synthesis of this compound, a high-value intermediate. The rationale behind each step is clearly defined, ensuring that researchers can not only replicate the procedure but also adapt it as needed. The product of this synthesis is an ideal substrate for further diversification. The bromine atom at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.[1][11] This versatility solidifies the title compound's role as a cornerstone for building libraries of novel compounds aimed at discovering next-generation therapeutics.[5][8][13]

References

- This compound.PubChem.[Link]

- Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.American Chemical Society.[Link]

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Synthesis of 3-cyano-2-(4-methylphenyl)pyridine.PrepChem.com.[Link]

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.University of Dundee Discovery Research Portal.[Link]

- Preparation of Cyanopyridines by Direct Cyan

- 2-Bromo-3-hydroxy-6-methylpyridine.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.Georgia Southern University.[Link]

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.RSC Publishing.[Link]

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.[Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.PubMed.[Link]

- 2-Bromo-3-hydroxy-6-methylpyridine.

- 2-bromo-3-methoxypyridine preparation method.

- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1186637-40-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1186637-40-0 [chemicalbook.com]

- 4. PubChemLite - this compound (C6H3BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03579K [pubs.rsc.org]

- 8. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The targeted functionalization of the 2-pyridone ring, such as through halogenation, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these compounds. This guide provides a detailed technical overview of a plausible and chemically sound synthetic route for the formation of 3-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, a valuable building block for further chemical elaboration.

Plausible Synthetic Strategy

The formation of this compound is most strategically approached via a two-step sequence:

-

Construction of the Core Heterocycle: Synthesis of the parent 6-oxo-1,6-dihydropyridine-2-carbonitrile ring system through a classical condensation reaction.

-

Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pre-formed pyridone ring via electrophilic aromatic substitution.

This approach allows for the efficient assembly of the core structure followed by a targeted functionalization, which is a common and effective strategy in synthetic organic chemistry.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbonitrile via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic and reliable method for the synthesis of 2-pyridones.[1][2] This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[3][4]

Reaction Scheme:

Caption: Guareschi-Thorpe condensation for 2-pyridone synthesis.

Protocol:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add cyanoacetamide (1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or cold ethanol) to induce precipitation.

-

The precipitate is collected by filtration, washed with cold solvent, and dried to afford 6-oxo-1,6-dihydropyridine-2-carbonitrile.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| Ethyl Acetoacetate | 1.0 eq | 1,3-Dicarbonyl source |

| Cyanoacetamide | 1.0 eq | C2-CN and N1 source |

| Piperidine | Catalytic | Base catalyst |

| Ethanol | Solvent | Reaction medium |

Step 2: Electrophilic Bromination of 6-Oxo-1,6-dihydropyridine-2-carbonitrile

The 2-pyridone ring is electron-rich and readily undergoes electrophilic substitution. The lactam functionality is an activating group, directing electrophiles to the ortho (C3) and para (C5) positions.

Reaction Scheme:

Caption: Electrophilic bromination of the 2-pyridone core.

Protocol:

-

Dissolve 6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

To this solution, add a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

-

The product is then isolated by extraction with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 6-Oxo-1,6-dihydropyridine-2-carbonitrile | 1.0 eq | Substrate |

| N-Bromosuccinimide (NBS) | 1.0-1.1 eq | Brominating agent |

| Acetic Acid | Solvent | Reaction medium |

In-depth Mechanism of Formation

Mechanism of the Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation proceeds through a series of well-established reaction steps:

Caption: Mechanistic pathway of the Guareschi-Thorpe condensation.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl group of ethyl acetoacetate and the active methylene group of cyanoacetamide. This forms an α,β-unsaturated cyanoacetamide intermediate.

-